molecular formula C19H25N5O3 B2565811 8-(butylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1105197-72-5

8-(butylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2565811
CAS RN: 1105197-72-5
M. Wt: 371.441
InChI Key: RJCDLERBYBGEHO-UHFFFAOYSA-N
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Description

8-(butylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, also known as BPADP, is a synthetic compound that belongs to the class of purine derivatives. BPADP has gained significant attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Molecular Structure and Synthesis

The molecular geometry and conformation of purine derivatives, including variations of the 8-(butylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione, have been thoroughly examined. For example, the study by Karczmarzyk, Karolak‐Wojciechowska, and Pawłowski (1995) explores the typical geometry of the purine system, highlighting the planarity of the fused rings and the specific conformations of substituents at the 7 and 8 positions. These structural insights are crucial for understanding the chemical behavior and potential reactivity of such compounds (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Biological Activity

Purine derivatives are noted for their diverse biological activities, including antidepressant and cardiovascular effects. For instance, a compound synthesized through the interaction of 8-bromo-1-ethyl-3-methyl 7-(1,1-dioxothietan-3-yl)-1H-purine-2,6(3H,7H)-dione with cyclohexylamine exhibited notable antidepressant activity (Халиуллин et al., 2017). Another study by Chłoń-Rzepa et al. (2004) investigated the cardiovascular activity of 8-alkylamino purine derivatives, finding some compounds to have significant antiarrhythmic and hypotensive effects (Chłoń-Rzepa et al., 2004).

Chemical Synthesis and Reactions

The synthesis and chemical reactions of purine derivatives offer insights into their potential applications in drug design and material science. Studies have explored various synthesis routes and the reactivity of purine derivatives, providing a foundation for developing new compounds with tailored properties for specific applications. For example, the synthesis and EPR studies of 2-N-tert-butylaminoxylpurine derivatives by Kaneko et al. (2005) highlight the potential for designing purine-based radicals for biochemical studies (Kaneko et al., 2005).

Application in Drug Delivery Systems

The structural and chemical properties of purine derivatives also make them candidates for drug delivery system development. For example, the study by Shoaib et al. (2017) on polyurethane-urea elastomers for sustained drug delivery highlights the importance of chemical modifications in purine derivatives for controlling drug release kinetics, showcasing the potential for purine-based compounds in advanced pharmaceutical formulations (Shoaib et al., 2017).

properties

IUPAC Name

8-(butylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-3-4-11-20-18-21-16-15(17(25)22-19(26)23(16)2)24(18)12-8-13-27-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,20,21)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCDLERBYBGEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N1CCCOC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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